3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzyl group, a furan ring, and a methoxy group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production might also incorporate advanced techniques such as microwave-assisted synthesis or high-throughput screening to enhance reaction rates and product yields .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is being explored for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets within biological systems. It may act by inhibiting key enzymes or binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno[2,3-d]pyrimidine derivatives, such as:
- 3-benzyl-2-(thiophen-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 3-benzyl-2-(pyridin-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 3-benzyl-2-(phenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Uniqueness
What sets 3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the furan ring, in particular, may enhance its ability to interact with certain biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
3-benzyl-2-(furan-2-yl)-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-28-15-9-10-16-18(12-15)30-22-19(20(16)26)23(27)25(13-14-6-3-2-4-7-14)21(24-22)17-8-5-11-29-17/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUAIRJUASFZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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